6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a thiophene ring The thiophene ring is further substituted with a furan-2-ylmethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is:
Formation of the Furan-2-ylmethyl Carbamoyl Group: This can be achieved by reacting furan-2-ylmethylamine with an appropriate isocyanate under mild conditions.
Synthesis of the Thiophene Derivative: The thiophene ring can be synthesized via a Paal-Knorr synthesis, followed by functionalization to introduce the carbamoyl group.
Cyclohexene Ring Formation: The cyclohexene ring can be formed through a Diels-Alder reaction, followed by functionalization to introduce the carboxylic acid group.
Coupling Reactions: The final step involves coupling the thiophene derivative with the cyclohexene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl groups, potentially converting them to amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amines derived from the reduction of carbamoyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings may play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexane-1-carboxylic acid: Similar structure but with a saturated cyclohexane ring.
6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of cyclohexene.
Uniqueness
The presence of both furan and thiophene rings in 6-({3-[(Furan-2-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid provides unique electronic properties, making it distinct from other similar compounds
Properties
IUPAC Name |
6-[[3-(furan-2-ylmethylcarbamoyl)thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-15(19-10-11-4-3-8-25-11)14-7-9-26-17(14)20-16(22)12-5-1-2-6-13(12)18(23)24/h1-4,7-9,12-13H,5-6,10H2,(H,19,21)(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNLMMNMLNXGEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=CS2)C(=O)NCC3=CC=CO3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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